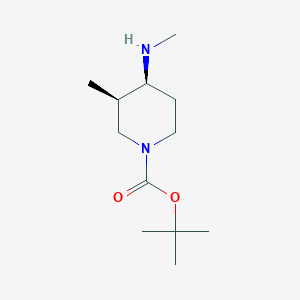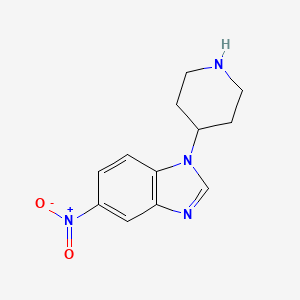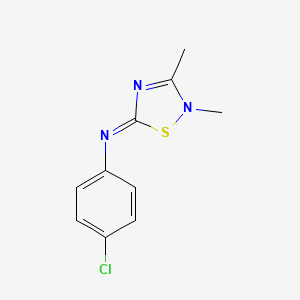
tert-Butyl (3R,4S)-3-methyl-4-(methylamino)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3R,4S)-3-methyl-4-(methylamino)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a methylamino group attached to a piperidine ring. It is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3R,4S)-3-methyl-4-(methylamino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved. The process may involve multiple steps, including protection and deprotection of functional groups, to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized for high yield and purity, and the process is monitored using advanced analytical techniques to ensure consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (3R,4S)-3-methyl-4-(methylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
tert-Butyl (3R,4S)-3-methyl-4-(methylamino)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl (3R,4S)-3-methyl-4-(methylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (3R,4S)-3-(hydroxymethyl)-4-phenyl-1-pyrrolidinecarboxylate
- tert-Butyl (3R,4S)-3-fluoro-4-(methylamino)piperidine-1-carboxylate
Uniqueness
tert-Butyl (3R,4S)-3-methyl-4-(methylamino)piperidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its tert-butyl group provides steric hindrance, influencing its chemical behavior and interactions with other molecules.
Propiedades
Fórmula molecular |
C12H24N2O2 |
|---|---|
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
tert-butyl (3R,4S)-3-methyl-4-(methylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-9-8-14(7-6-10(9)13-5)11(15)16-12(2,3)4/h9-10,13H,6-8H2,1-5H3/t9-,10+/m1/s1 |
Clave InChI |
NJBGCEIHJGURNN-ZJUUUORDSA-N |
SMILES isomérico |
C[C@@H]1CN(CC[C@@H]1NC)C(=O)OC(C)(C)C |
SMILES canónico |
CC1CN(CCC1NC)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-((Hydroxy(2-hydroxy-3-((hydroxy(2-((12-hydroxy-13-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)nonadec-9-enoyl)oxy)-3-(octadeca-9,12-dienoyloxy)propoxy)phosphoryl)oxy)propoxy)phosphoryl)oxy)propane-1,2-diyl bis(octadeca-9,12-dienoate)](/img/structure/B12935727.png)


![4-Bromo-2-phenylbenzo[d]thiazole](/img/structure/B12935738.png)



![12-hydroxy-1,10-bis(2-propan-2-yloxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12935763.png)
![12-hydroxy-1,10-bis(2,3,5,6-tetramethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12935765.png)
![Methyl 6-amino-1-isopropyl-2H-pyrrolo[3,4-c]pyridine-3-carboxylate](/img/structure/B12935773.png)
![3,24-dibromo-1,5,22,26-tetrazatridecacyclo[24.16.2.212,15.02,25.04,23.05,13.06,11.014,22.016,21.027,32.033,44.036,43.037,42]hexatetraconta-2,4(23),6,8,10,12,14,16,18,20,24,27,29,31,33(44),34,36(43),37,39,41,45-henicosaene](/img/structure/B12935785.png)
